molecular formula C8H4O6S B085511 4-Sulfophthalic anhydride CAS No. 134-08-7

4-Sulfophthalic anhydride

Cat. No. B085511
CAS RN: 134-08-7
M. Wt: 228.18 g/mol
InChI Key: VJDQIBUPTBGINF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-sulfophthalic anhydride-based compounds involves various methods, including reactions with metal ions and organic ligands. For example, coordination compounds constructed from 4-sulfophthalic acid ligand exhibit different dimensional architectures depending on the nature of the metal ions and ancillary ligands. These methods demonstrate the versatility of 4-sulfophthalic anhydride in forming structurally diverse compounds (Shan et al., 2010).

Molecular Structure Analysis

The molecular structure of 4-sulfophthalic anhydride derivatives can vary significantly based on the conditions under which they are synthesized and the specific reactants used. For instance, the structural analysis of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone reveals complex bonding patterns and provides insight into the polymer's structure (Paventi et al., 1996).

Chemical Reactions and Properties

4-Sulfophthalic anhydride participates in various chemical reactions, leading to a wide range of products. A noteworthy reaction is its involvement in Staudinger-type reactions to produce water-soluble β-lactams, highlighting its utility in organic synthesis (Bakulina et al., 2018).

Physical Properties Analysis

The physical properties of 4-sulfophthalic anhydride and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. For instance, the sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups exhibit remarkable solubility in polar aprotic solvents, which is crucial for their application in membrane technology (Liu et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-sulfophthalic anhydride, such as reactivity with nucleophiles and electrophiles, acid-base behavior, and its role as a catalyst or reactant in organic synthesis, are central to its applications in chemistry. The compound's ability to act as a catalyst in the synthesis of bis(indolyl)methanes, bispyrazoles, and biscoumarins underlines its importance in facilitating a variety of chemical transformations (Banari et al., 2017).

Scientific Research Applications

  • Synthesis of Biologically Relevant Compounds : 4-Sulfophthalic acid (4-H3SPA) has been used to catalyze the synthesis of bis(indolyl)methanes, bispyrazoles, and biscoumarins, which are significant in biology (Banari, Kiyani, & Pourali, 2017).

  • Ring Contraction in Chemical Reactions : Research has uncovered an unexpected ring contraction of homophthalic anhydrides under diazo transfer conditions, which led to the formation of N-sulfonyl phthalide-3-carboxamide derivatives (Kazantsev et al., 2022).

  • β-Lactams Synthesis : 4-Sulfophthalic anhydride is used in the synthesis of water-soluble β-lactams via a Staudinger-type reaction with imines (Bakulina, Dar'in, & Krasavin, 2018).

  • Aminophthalimide Synthesis : Phthalic anhydride is used in the synthesis of 4-aminophthalimide, a process involving dehydration-cyclization, nitration, and reduction (Liang, Wenge, & Yonghong, 2008).

  • Poly(ester imide)s Production : It's involved in the synthesis of novel optically active poly(ester imide)s by direct polycondensation reaction (Mallakpour & Kowsari, 2006).

  • Epoxy Resin Curing : Used in curing behaviours, thermal stabilities, and dynamic mechanical properties of sulfone-containing epoxy resin (Park & Jin, 2004).

  • Fluorescent Sensing for CN- in Water : 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is used in fluorescent sensing of CN- in water through supramolecular self-assembly (Shi et al., 2013).

  • Coordination Compounds Construction : It's used in synthesizing new coordination compounds with various metal ions, exhibiting different dimensional structures and properties (Shan et al., 2010).

  • Environmental Synthesis of Sulfonephthaleins : Utilized in a solvent-free synthesis method for producing sulfonephthaleins, which is more economical and environmentally friendly (Tillu et al., 2012).

  • Biodegradation Studies : A Pseudomonas strain was found to utilize 4-sulfophthalate as a sole source of carbon, sulfur, nitrogen, and energy, shedding light on the biodegradation of this compound (Richter & Wittich, 1994).

  • Coordination Polymer Synthesis : Employed in the synthesis of coordination polymers with intricate network architectures (Zhang, Lin, & Ng, 2012).

  • Inhibitors in Drug Design : Plays a role in the synthesis of sulfonamide carbonic anhydrase inhibitors, relevant in the treatment of glaucoma and neuromuscular disorders (Innocenti et al., 2004).

  • Antibacterial Agents Synthesis : N-sulfonylphthalimides, synthesized from anhydride phthalic, have been studied for their antibacterial activity (Grib et al., 2020).

  • Hydrolysis Studies : Used in the study of hydrolysis of β-sultams, involving nucleophilic catalysis (Baxter, Laws, Rigoreau, & Page, 1999).

  • Thermal Stability of Sulfonic Acid Resins : Investigated in the thermal stability of sulfonic acid resins derived from polystyrene substituted with phthalic anhydride (Biswas & Chatterjee, 1984).

  • Oxidation of Sulfides to Sulfones : Utilized in a metal-free oxidation process of sulfides to sulfones (Lutz, Wenzler, & Likhotvorik, 2018).

  • Drug Design Applications : The sulfonamide group, found in many drugs, is an essential functional group in drug design, where 4-sulfophthalic anhydride plays a role (Kalgutkar, Jones, & Sawant, 2010).

  • Cation Exchange Resin Synthesis : Used in the preparation of a cation exchange resin from N-vinylcarbazole (Biswas & Packirisamy, 1980).

  • Coordination Polymers with Mn2+/Fe2+ : Involved in the hydrothermal in situ acylation reaction of 4,4′-sulfoyldiphthalic anhydride with N2H4⋅H2O to produce Mn2+/Fe2+-diacylhydrazidate coordination polymers (Jin et al., 2017).

  • Thermally Stable Poly(ester-imide)s Production : Key in the preparation and characterization of new thermally stable and optically active poly(ester-imide)s by direct polycondensation (Mallakpour & Kowsari, 2006).

Safety And Hazards

4-Sulfophthalic anhydride may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1,3-dioxo-2-benzofuran-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O6S/c9-7-5-2-1-4(15(11,12)13)3-6(5)8(10)14-7/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDQIBUPTBGINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059637
Record name 5-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo-
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Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Sulfophthalic anhydride

CAS RN

134-08-7
Record name 1,3-Dihydro-1,3-dioxo-5-isobenzofuransulfonic acid
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Record name 5-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo-
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Record name 4-Sulfophthalic anhydride
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Record name 5-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo-
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Record name 4-sulphophthalic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A Weisz, EP Mazzola, CM Murphy, Y Ito - Journal of Chromatography A, 2002 - Elsevier
Two modes of high-speed counter-current chromatography (HSCCC) were applied to separate 3- and 4-sulfophthalic acid from a mixture. Conventional HSCCC was useful for the …
Number of citations: 48 www.sciencedirect.com
H Ulrich, FA Stuber, B Tucker… - The Journal of Organic …, 1975 - ACS Publications
… To 229.35 g (1.1 mol) of phosphorus pentachloride suspended in 1000 ml of acetonitrile, 228 g (1 mol) of 4-sulfophthalic anhydride (obtained from molten phthalic anhydride and sulfur …
Number of citations: 3 pubs.acs.org
M Finkelstein, EA Mayeda, SD Ross - The Journal of Organic …, 1975 - ACS Publications
… To 229.35 g (1.1 mol) of phosphorus pentachloride suspended in 1000 ml of acetonitrile, 228 g (1 mol) of 4-sulfophthalic anhydride (obtained from molten phthalic anhydride and sulfur …
Number of citations: 13 pubs.acs.org
H Ulrich, FA Stuber, GM Peters Jr… - Journal of Polymer …, 1976 - Wiley Online Library
Several light‐sensitive arenesulfonylazido polycarboxylic acids were synthesized by a one‐step reaction of a polymeric anhydride with a light‐sensitive monofunctional alcohol, or by …
Number of citations: 2 onlinelibrary.wiley.com
C Vogel, J Meier‐Haack, A Taeger, D Lehmann - Fuel Cells, 2004 - Wiley Online Library
… 31 and 32 were prepared, as model compounds for polyimides bearing a sulfonic acid group at the electron-poor carbonyl subunit, by the condensation of 4sulfophthalic anhydride with …
Number of citations: 35 onlinelibrary.wiley.com
XF Zhang, J Ma, H Xu - International Conference on …, 1993 - spiedigitallibrary.org
… It is well known tetrasulfonated phthalocyanines(H2TSPCc) and its metal derivatives(MeTSPCc;MeZn,Cu,Co,Ni ,Fe) prepared condensation of 4-sulfophthalic anhydride have a high …
Number of citations: 6 www.spiedigitallibrary.org
Z Xianfu, M Jinshi, X Huijun - researchgate.net
… It is well known tetrasulfonated phthalocyanines(H2TSPCc) and its metal derivatives(MeTSPCc;MeZn,Cu,Co,Ni ,Fe) prepared condensation of 4-sulfophthalic anhydride have a high …
Number of citations: 0 www.researchgate.net
H Xu, XF Zhang, JX Ran, JH Song, Q Yu… - … Therapy and Laser …, 1993 - spiedigitallibrary.org
… However,Wagner7 reported contrary results for selectively sulfonated GaPC(synthesized by condensation of 4-sulfophthalic anhydride) in aqueous solution where sulfonated …
Number of citations: 1 www.spiedigitallibrary.org
HJ Xu, XF Zhang, JX Ran, JH Song, Q Yu, QF Zhou - researchgate.net
… However,Wagner7 reported contrary results for selectively sulfonated GaPC(synthesized by condensation of 4-sulfophthalic anhydride) in aqueous solution where sulfonated …
Number of citations: 0 www.researchgate.net
AL Thomas - 1990 - books.google.com
… Stirring 4-sulfophthalic anhydride, urea, and aluminum trichloride in sulfolane in the presence of ammonium molybdate at 170 to 270C for 8 h gives 91 mol % Al pc Cl disulfonic acid in …
Number of citations: 435 books.google.com

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